1-Hydroxypyridine-2-thione zinc
Description
1-Hydroxypyridine-2-thione zinc (ZPT), also known as zinc pyrithione, is a heterocyclic thiohydroxamic acid that forms a five-membered zinc-chelating complex via its oxygen and sulfur atoms . It is isolated from Polyalthia nemoralis roots and exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa . ZPT is widely used in antidandruff shampoos, topical antifungal formulations, and industrial antifouling coatings . Its mechanism involves disrupting microbial membrane transport via zinc chelation and proton pump inhibition .
Structurally, ZPT (C₁₀H₈N₂O₂S₂Zn; MW 317.7) has a density of 1.782 g/cm³ and a melting point of 262°C . It is classified under HS code 29333990.90, with a 6.5% most-favored-nation tariff .
Properties
IUPAC Name |
1-hydroxypyridine-2-thione;zinc | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Zn/c7-6-4-2-1-3-5(6)8;/h1-4,7H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCMATXIKWIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOSZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc pyrithione is a fine beige granules. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13463-41-7 | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Alkoxylation and Hydrosulfanylation
2-Chloropyridine-N-oxide undergoes regioselective alkoxylation in polar aprotic solvents (e.g., DMSO) to form 4-alkoxy derivatives (4a–c ). For example, reaction with sodium n-heptanolate in DMSO at 65°C for 90 minutes yields 4-heptyloxy-2-chloropyridine-N-oxide (4a ) with 62% efficiency. Subsequent hydrosulfanylation with sodium thioacetate (AcSNa) in acetonitrile replaces the chloride with a thioacetate group, forming intermediate 12a .
Key Reaction Conditions
Hydrolysis and Zinc Coordination
Thioacetate 12a is hydrolyzed with sodium methoxide to yield the sodium salt of 1-hydroxypyridine-2-thione (1a-Na ), which is acidified to the free thione (1a ) and reacted with ZnCl₂ or ZnSO₄. The final ZnPT product is isolated via crystallization, achieving an overall yield of 30% from 3 .
Industrial-Scale Production via Sodium Pyrithione Intermediate
The US patent US4396766A outlines a three-step industrial process prioritizing cost efficiency and product purity.
Stepwise Reaction Sequence
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Mercaptan Formation : 2-Chloropyridine-N-oxide reacts with sodium hydrosulfide (NaSH) in aqueous medium at <70°C to form 2-mercaptopyridine-N-oxide.
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Deprotonation : Sodium carbonate (Na₂CO₃) converts the mercaptan to sodium pyrithione, minimizing byproducts like 2-hydroxypyridine-N-oxide.
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Metathesis : Sodium pyrithione is treated with ZnCl₂ at 70–95°C, precipitating ZnPT with >98% purity.
Optimization Insights
-
Base Selection : Na₂CO₃ alone reduces byproduct formation compared to NaOH.
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Stoichiometry : A 1.1:1 molar ratio of NaSH to 2-chloropyridine-N-oxide maximizes yield.
-
Temperature Control : Reactions above 75°C accelerate side reactions, necessitating precise thermal management.
Catalytic Oxidation Methods for Enhanced Efficiency
The Chinese patent CN106588762A introduces a TS-1 molecular sieve catalyst to streamline the oxidation of 2-chloropyridine to its N-oxide.
Catalytic Protocol
-
N-Oxidation : 2-Chloropyridine is oxidized with H₂O₂ in the presence of TS-1, achieving 98.6% conversion at 75°C.
-
Mercaptolation : The N-oxide intermediate reacts with NaSH and NaOH, followed by ZnCl₂ addition, yielding ZnPT with 92% overall efficiency and >98% purity.
Advantages Over Conventional Methods
-
Reduced Reaction Time : Catalytic steps complete within 1–2 hours vs. 24 hours in non-catalytic routes.
-
Reusability : TS-1 catalyst retains activity over five cycles without significant degradation.
Alternative Synthetic Pathways
Thiourea-Mediated Route
2-Chloropyridine-N-oxide reacts with thiourea in acidic conditions to form a pyridyl-2-isothiouronium intermediate, which undergoes alkaline hydrolysis to pyrithione. While avoiding NaSH, this method requires stringent pH control and offers lower yields (~70%).
Direct Synthesis from 2-Bromopyridine
Oxidation of 2-bromopyridine with peracetic acid, followed by NaSH treatment, provides an alternative to chloride-based routes. However, bromine’s higher cost limits industrial adoption.
Comparative Analysis of Preparation Methods
Critical Challenges and Solutions
Byproduct Formation
Product Discoloration
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures (>240°C), zinc pyrithione undergoes decomposition, releasing toxic gases :
| Temperature | Products | Hazards |
|---|---|---|
| >240°C | ZnO, NOₓ, SOₓ | Toxic fumes causing respiratory irritation |
This exothermic process is critical for industrial safety protocols during handling and storage.
Coordination Chemistry in Metalloenzyme Inhibition
Zinc pyrithione’s bioactivity stems from its ability to disrupt zinc-dependent metalloenzymes. Key interactions include:
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Chelation : The 1,2-HPT moiety binds Zn²⁺ ions via sulfur and oxygen atoms, displacing catalytic water molecules in enzymes like VIM-2 metallo-β-lactamase .
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Electronic Effects : Carboxylic acid derivatives (e.g., compound 2b ) enhance inhibitory potency by 20-fold due to:
Table 1 : Inhibitory activity of 1,2-HPT derivatives against VIM-2
| Compound | IC₅₀ (μM) | Structural Feature |
|---|---|---|
| 2b | 0.5 | Carboxylic acid at C6 |
| 3 | 12.4 | No carboxylic acid |
| 5 | >100 | Extended spacer |
Redox Reactivity
Zinc pyrithione participates in redox reactions due to the thione-thiol tautomerism of its ligand:
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Thiolate Formation : Under basic conditions, the thione converts to a thiolate (C₅H₄NOS⁻), enhancing nucleophilic reactivity .
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Radical Scavenging : The N–O bond facilitates radical trapping, contributing to its antifungal activity .
Solubility and Stability
Scientific Research Applications
Chemical Properties and Structure
1-Hydroxypyridine-2-thione zinc is a coordination complex formed between zinc ions and 1-hydroxypyridine-2-thione. Its molecular formula is , with a molecular weight of approximately 317.72 g/mol. The compound exhibits both thione and thiol forms, influencing its reactivity and biological activity.
Antimicrobial Properties
ZPT has been extensively studied for its antimicrobial properties. It is particularly effective against various bacterial strains, including antibiotic-resistant pathogens. For instance, research has demonstrated that ZPT can restore the efficacy of amoxicillin against VIM-2 producing E. coli, showcasing its potential as a metallo β-lactamase inhibitor (MBLi) .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition (%) | Reference |
|---|---|---|
| VIM-2 producing E. coli | 98% | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | High |
Cancer Research
ZPT has shown promise in cancer therapy, particularly as a selective inhibitor of histone deacetylases (HDACs). Studies indicate that it exhibits significant selectivity among HDACs, which is crucial for developing targeted cancer therapies .
Table 2: HDAC Inhibition Potency of ZPT
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| ZPT | 270 | High |
| Control (SAHA) | 600 | Low |
Agricultural Applications
ZPT is utilized in agriculture as an antifungal agent in crop protection products. Its ability to inhibit fungal pathogens makes it valuable for managing diseases in crops, thereby enhancing yield and quality.
Case Study: Efficacy in Crop Protection
In field trials, ZPT demonstrated significant efficacy against Fusarium species, which are known to cause wilt diseases in various crops. The application of ZPT resulted in a reduction of fungal incidence by over 50% compared to untreated controls .
Antimicrobial Nanocoatings
ZPT has been evaluated for its efficacy in antimicrobial nanocoatings. These coatings are applied to surfaces to prevent microbial growth, making them suitable for medical devices and food packaging materials.
Table 3: Efficacy of Antimicrobial Nanocoatings with ZPT
Environmental Applications
ZPT has been investigated for its potential use as an anti-fouling agent in marine coatings. Its application helps prevent biofilm formation on ships and underwater structures, thereby reducing maintenance costs and environmental impact.
Mechanism of Action
The antimicrobial activity of 1-hydroxypyridine-2-thione zinc is primarily due to its ability to disrupt microbial cell membranes and inhibit the function of essential enzymes . The compound interferes with metal ion homeostasis within microbial cells, leading to the inactivation of iron-sulfur proteins and the influx of copper ions . This disruption ultimately results in cell death .
Comparison with Similar Compounds
L-Captopril
- Activity : L-captopril, a thiol-based ZBG, was less selective than ZPT in targeting zinc-dependent enzymes like VanX (implicated in antibiotic resistance) and histone deacetylase 8 (HDAC8) .
- Selectivity: ZPT’s thiohydroxamic acid structure enables nanomolar inhibition (Ki < 1 µM) with low cytotoxicity, whereas L-captopril requires higher concentrations for comparable effects .
Hydroxamic Acids
- Efficacy : Traditional hydroxamic acids (e.g., suberoylanilide hydroxamic acid) exhibit higher cytotoxicity and off-target effects compared to ZPT, which maintains potency at lower doses .
Metal Complexes and SARS-CoV Protease Inhibition
| Compound | Ki (µM) | Inhibition Type | Source |
|---|---|---|---|
| ZPT | 0.17 | Competitive | |
| Zn²+ ions | 1.1 | Non-competitive | |
| N-Ethyl-N-phenyldithiocarbamic acid zinc | 1.0 | Non-competitive | |
| Toluene-3,4-dithiolato zinc | 1.4 | Non-competitive |
- Key Insight : ZPT’s organic moiety enhances competitive inhibition by 6-fold over Zn²+ alone, highlighting its superior binding specificity to SARS-CoV 3CL protease .
Environmental and Antifouling Analogs
Pyrithione Disulfide (PT)₂ and Trans-Metallized Forms
- Toxicity : FePT₃ and CuPT₂ (ZPT’s environmental degradation products) exhibit toxicity comparable to ZPT (EC₅₀ = 0.1–0.3 µM in IPC-81 cells) but pose ecological risks due to bioaccumulation .
Anticancer Zinc Ionophores
PCI-5002 (Water-Soluble ZPT Derivative)
- Mechanism: PCI-5002 increases intracellular zinc, activating apoptosis in lung and prostate cancer xenografts .
Thioredoxin Inhibitors
Phenylmercuric Acetate
- Potency : ZPT (Ki = 0.17 µM) is 4-fold more potent than phenylmercuric acetate (Ki = 0.7 µM) against SARS-CoV protease, with lower heavy metal toxicity .
Biological Activity
1-Hydroxypyridine-2-thione zinc (commonly referred to as zinc pyrithione) is a coordination compound that has garnered significant attention due to its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and various applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 317.72 g/mol. The compound features a pyridine ring with a thiol group, which plays a crucial role in its biological activity.
The primary mechanism through which zinc pyrithione exhibits its biological effects is by disrupting microbial cell membranes and inhibiting essential enzymatic functions. This disruption leads to increased permeability of the microbial cell membrane, ultimately resulting in cell death.
Antimicrobial Activity
Zinc pyrithione demonstrates a broad spectrum of antimicrobial activity against various pathogens, including:
- Bacteria : Effective against both gram-positive and gram-negative bacteria.
- Fungi : Exhibits antifungal properties, making it useful in treating fungal infections.
The compound's efficacy can be attributed to its ability to increase intracellular zinc levels in microbial cells, which is toxic at elevated concentrations .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound. Below are some notable findings:
Applications
This compound is utilized across various fields due to its antimicrobial properties:
- Medicine : Used in topical formulations for treating skin infections and dandruff.
- Industrial : Commonly incorporated into paints and coatings to prevent microbial growth.
- Personal Care : Found in shampoos and other personal care products as an antifungal agent.
Comparative Analysis
When compared to similar compounds such as copper pyrithione and iron pyrithione, zinc pyrithione exhibits unique stability and efficacy due to its specific coordination with zinc ions. This coordination enhances its antimicrobial effectiveness compared to other metal complexes .
Q & A
Basic: What safety protocols are critical when handling ZPT in laboratory settings?
Methodological Answer:
ZPT is classified under GHS Category 3 for acute oral and inhalation toxicity, with additional hazards for eye damage and aquatic toxicity . Essential protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved eye protection to prevent skin/eye contact. Use N95 masks in poorly ventilated areas .
- Ventilation: Conduct experiments in fume hoods or well-ventilated spaces to minimize inhalation of dust .
- Waste Management: Collect spills in sealed containers and dispose via certified hazardous waste facilities to avoid environmental release .
- Emergency Procedures: Immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion/inhalation .
Basic: How can researchers verify the purity and structural integrity of ZPT prior to experimental use?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use reverse-phase chromatography with UV detection (λ ~270 nm) to assess purity (>95% or >98% as per supplier specifications) .
- NMR: Confirm structural integrity via ¹H/¹³C NMR peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm and thioketo group at δ 160–170 ppm) .
- Elemental Analysis: Verify zinc content (theoretical: ~20.6% w/w) using ICP-MS .
Basic: What standardized assays evaluate ZPT’s antimicrobial efficacy in vitro?
Methodological Answer:
- Broth Microdilution Assay: Determine minimum inhibitory concentrations (MICs) against fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus) in RPMI-1640 medium, with ZPT serial dilutions (0.1–10 µg/mL) .
- Time-Kill Kinetics: Monitor log-phase microbial viability over 24 hours using colony-forming unit (CFU) counts .
- Mechanistic Insight: Assess proton pump disruption via intracellular pH fluorometry (e.g., BCECF-AM dye) .
Advanced: How should researchers design in vivo studies considering ZPT’s toxicological profile?
Methodological Answer:
- Dose Optimization: Use LD₅₀ (269 mg/kg oral in rodents) to establish subtoxic doses. For topical studies (e.g., UV-induced skin carcinogenesis in SKH-1 mice), apply 0.5–2% w/w ZPT in emollient base .
- Ecological Safeguards: Prevent environmental leakage via closed wastewater systems and adhere to OECD Guidelines 203 (acute aquatic toxicity) .
- Endpoint Monitoring: Include histopathology for organ toxicity (liver/kidneys) and biomarkers like serum zinc levels to avoid systemic overload .
Advanced: How to resolve contradictory data in ZPT’s enzyme inhibition studies (e.g., SARS-CoV protease)?
Methodological Answer:
- Assay Specificity: ZPT acts as a competitive inhibitor (Kᵢ = 0.17 µM for SARS-CoV 3CL protease) but shows non-competitive behavior with Zn²⁺ alone (Kᵢ = 1.1 µM) . Discrepancies arise from chelation-dependent mechanisms.
- Control Experiments: Compare ZPT with non-chelating analogs (e.g., toluene-3,4-dithiolato zinc) to isolate zinc-mediated effects .
- Structural Analysis: Use X-ray crystallography to map binding sites and validate competitive vs. allosteric modes .
Advanced: What methodologies identify synergistic effects between ZPT and β-lactam antibiotics against resistant pathogens?
Methodological Answer:
- Checkerboard Assay: Test fractional inhibitory concentration indices (FICI) for ZPT + meropenem against ESKAPE pathogens (e.g., Acinetobacter baumannii). Synergy is defined as FICI ≤0.5 .
- Mechanistic Studies: Quantify metallo-β-lactamase (MBL) inhibition via nitrocefin hydrolysis assays. ZPT’s thione group chelates active-site zinc, restoring β-lactam efficacy .
- Transcriptomics: Profile resistance gene downregulation (e.g., blaNDM-1) via RNA-seq in treated vs. untreated cultures .
Advanced: How can ZPT’s role in modulating intracellular zinc be applied in cancer research?
Methodological Answer:
- Ionophore Activity: Treat A549 lung cancer cells with water-soluble ZPT derivatives (e.g., PCI-5002) to elevate free Zn²⁺, inducing apoptosis via caspase-3 activation .
- Gene Expression Profiling: Use microarrays to track MTF-1 and HIF-1α pathways, which regulate stress responses to zinc overload .
- Xenograft Models: Administer 100 µmol/kg ZPT ionophores intraperitoneally in nude mice; monitor tumor volume reduction and MTF-1 target genes (e.g., metallothioneins) .
Advanced: What strategies mitigate ZPT’s environmental impact during disposal in research facilities?
Methodological Answer:
- Adsorption Techniques: Treat liquid waste with activated carbon (1 g/L) to reduce ZPT concentrations below 0.1 ppm, complying with EPA aquatic toxicity thresholds .
- Chemical Neutralization: React ZPT with excess Fe³⁺ to form insoluble iron-thiolate complexes, followed by filtration .
- Regulatory Compliance: Document disposal per TSCA guidelines and local hazardous waste regulations, ensuring manifests are retained for audits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
